N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide
Description
- It belongs to the class of 1,2,4-triazolo[1,5-a]pyridines, which are found in various natural products and exhibit significant biological activities .
- These compounds are utilized in medicinal chemistry, pharmaceuticals, and material sciences .
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide: is a heterocyclic compound with a bridge-headed nitrogen atom.
Properties
Molecular Formula |
C17H18N8O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C17H18N8O/c26-17(13-8-11-25-16(12-13)21-22-23-25)18-9-4-1-2-6-14-19-20-15-7-3-5-10-24(14)15/h3,5,7-8,10-12H,1-2,4,6,9H2,(H,18,26) |
InChI Key |
QTRKNUWHMVYPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCCCNC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
Preparation Methods
- A microwave-mediated, catalyst-free synthesis has been established for 1,2,4-triazolo[1,5-a]pyridines.
- The method involves enaminonitriles and benzohydrazides, with a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
- The reaction demonstrates broad substrate scope and good functional group tolerance, yielding products in good-to-excellent yields .
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions contribute to its diverse applications .
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Biological Activities: This compound acts as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors.
Medical Uses: It is employed in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: Beyond medicine, it finds applications in material science fields.
Mechanism of Action
- The precise mechanism by which this compound exerts its effects involves molecular targets and pathways.
- Further research is needed to fully elucidate its mode of action.
Comparison with Similar Compounds
- Similar compounds include other 1,2,4-triazolo[1,5-a]pyridines, but their specific properties and applications may differ .
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide: stands out due to its unique structure.
Biological Activity
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the triazole and tetrazole rings is particularly significant as they are known to interact with various biological targets.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:
- NaV1.7 Inhibition : Similar compounds have been identified as selective inhibitors of the sodium channel NaV1.7, which plays a crucial role in pain signaling. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyridine have shown potent inhibition of NaV1.7 with high selectivity over NaV1.5, indicating potential applications in pain management .
- RORγt Modulation : Compounds related to this structure have been reported as RORγt inverse agonists. Inhibition of RORγt is significant for conditions like psoriasis due to its role in IL-17A production. The compound's ability to suppress IL-17A production in vitro and in vivo highlights its anti-inflammatory potential .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit:
- Potent Inhibition : IC50 values in the nanomolar range for various targets suggest strong potency.
- Metabolic Stability : Evaluation of metabolic stability shows favorable profiles in human liver microsomes, indicating potential for further development .
In Vivo Studies
In vivo evaluations have revealed:
- Efficacy in Pain Models : Lead compounds have shown significant efficacy in transgenic mouse models of induced pain, supporting their therapeutic potential against nociceptive disorders .
- Cytokine Modulation : In animal models induced with cytokines (IL-18/23), these compounds demonstrated dose-dependent inhibition of cytokine production, reinforcing their role as anti-inflammatory agents .
Data Table: Summary of Biological Activities
Case Study 1: Pain Management
A study involving a series of triazolo-pyridine derivatives demonstrated that certain compounds effectively reduced pain responses in a mouse model. The lead compound exhibited an IC50 value indicative of high potency against NaV1.7 channels.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the modulation of IL-17A production using a specific triazolo derivative. Results indicated that administration prior to cytokine induction significantly reduced IL-17A levels in serum compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
